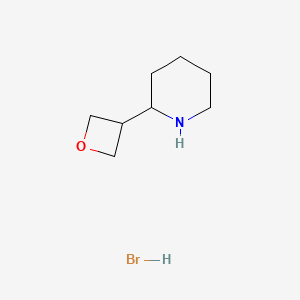
2-(Oxetan-3-yl)piperidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-yl)piperidine hydrobromide is a compound that combines the structural features of oxetane and piperidine. Oxetane is a four-membered ring containing one oxygen atom, while piperidine is a six-membered ring containing one nitrogen atom. The hydrobromide salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)piperidine hydrobromide typically involves the following steps:
Formation of Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization methods, such as epoxide ring opening or electrophilic halocyclization of alcohols.
Formation of Piperidine Ring: Piperidine derivatives can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions.
Coupling of Oxetane and Piperidine: The oxetane and piperidine rings are coupled using cross-coupling reactions, such as the Paternò-Büchi [2+2] cycloaddition.
Formation of Hydrobromide Salt: The final step involves converting the compound into its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)piperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of oxetane-3-one derivatives
Reduction: Formation of reduced piperidine derivatives
Substitution: Formation of substituted oxetane derivatives
Scientific Research Applications
2-(Oxetan-3-yl)piperidine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)piperidine hydrobromide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Oxetane Derivatives: Compounds containing the oxetane ring, such as oxetan-3-one and 3-iodooxetane.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and evodiamine.
Uniqueness
2-(Oxetan-3-yl)piperidine hydrobromide is unique due to its combination of oxetane and piperidine rings, which imparts distinct physicochemical properties and reactivity. This dual-ring structure enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H16BrNO |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-(oxetan-3-yl)piperidine;hydrobromide |
InChI |
InChI=1S/C8H15NO.BrH/c1-2-4-9-8(3-1)7-5-10-6-7;/h7-9H,1-6H2;1H |
InChI Key |
BUXOJRDPPORSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2COC2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



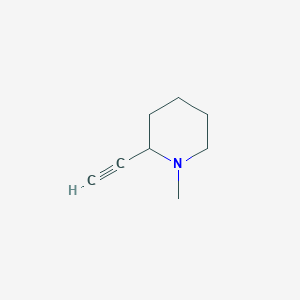
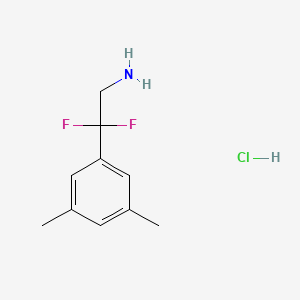



![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)



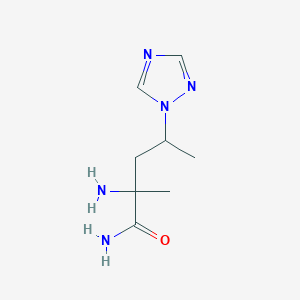
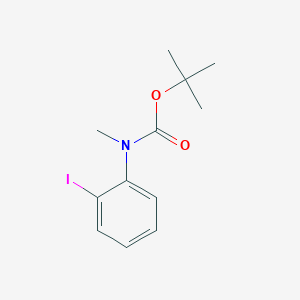
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
